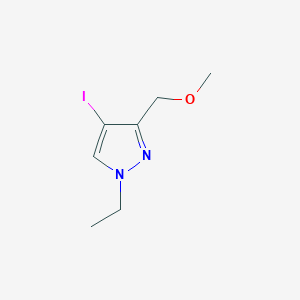
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-6-fluoro-4-(trifluoromethyl)aniline” is an organic compound . It is a part of the Alfa Aesar product portfolio . It is used as a synthesis intermediate in the application of APIs and dyes .
Molecular Structure Analysis
The molecular formula of “2-Bromo-6-fluoro-4-(trifluoromethyl)aniline” is C7H4BrF4N . The InChI code is 1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 . More detailed structural analysis might require specialized software or databases.Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.01 . It has a refractive index of n20/D 1.524 (lit.) and a boiling point of 109-110 °C/10 mmHg (lit.) . More detailed physical and chemical properties might be found in specialized databases or safety data sheets.Applications De Recherche Scientifique
Synthesis of Other Chemical Compounds
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline can be used in the preparation of other chemical compounds. For instance, it has been used in the synthesis of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
Enantio- and Diastereoselective Addition Reaction
This compound can be used in enantio- and diastereoselective addition reactions . These reactions are important in the field of organic chemistry for the synthesis of chiral molecules.
Pharmaceutical Applications
The trifluoromethyl group, which is present in 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline, is a common feature in many FDA-approved drugs . Therefore, this compound could potentially be used in the development of new pharmaceuticals.
Material Science Applications
Given the unique properties of organo-fluorine compounds, 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline could have applications in material science .
Agrochemical Applications
Organo-fluorine compounds are often used in the development of agrochemicals . Therefore, 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline could potentially be used in this field.
Catalysis
Fluorine-containing compounds are known to exhibit unique behaviors in catalysis . Therefore, 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline could potentially be used in catalytic processes.
Safety And Hazards
“2-Bromo-6-fluoro-4-(trifluoromethyl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound.
Propriétés
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESCFUGEVOOKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline | |
CAS RN |
1034325-63-7 |
Source


|
| Record name | 4-Amino-3-bromo-5-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)







![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)